

## Commercial Suppliers of Research-Grade Remdesivir-d4: A Technical Guide

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Compound of Interest		
Compound Name:	Remdesivir-d4	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of research-grade **Remdesivir-d4**, a deuterated internal standard crucial for the accurate quantification of the antiviral agent Remdesivir. This document details supplier specifications, analytical methodologies, and the biochemical pathways relevant to Remdesivir's mechanism of action.

## **Commercial Supplier Specifications**

The following table summarizes the quantitative data for commercially available research-grade **Remdesivir-d4** from prominent suppliers. This information is critical for the selection of the most suitable material for specific research applications.



Supplier	Product Name	CAS Number	Molecular Formula	Purity/Iso topic Enrichme nt	Formulati on	Storage
Cayman Chemical	Remdesivir -d4	2738376- 82-2	C27H31D4N 6O8P	≥99% deuterated forms (d1- d4)	Solid	-20°C
MedChem Express	Remdesivir -d4	2738376- 82-2	C27H31D4N 6O8P	Not explicitly stated	Solid	-20°C (3 years)
Simson Pharma	Remdesivir D4	1809249- 37-3 (Unlabelled )	Not explicitly stated	Certificate of Analysis provided	Custom Synthesis	Not explicitly stated

### **Experimental Protocols**

## Quantification of Remdesivir in Human Plasma using LC-MS/MS with Remdesivir-d4 Internal Standard

This protocol provides a general framework for the quantitative analysis of Remdesivir in a biological matrix, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and **Remdesivir-d4** as an internal standard.[1][2][3][4][5][6]

#### 2.1.1. Materials and Reagents

- Remdesivir analytical standard
- Remdesivir-d4 internal standard
- Human plasma (blank)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)



- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Zinc Sulfate (optional, for protein precipitation)[3][4]

#### 2.1.2. Sample Preparation

- Spiking of Internal Standard: To a 50 μL aliquot of human plasma, add a known concentration of Remdesivir-d4 solution in methanol.
- Protein Precipitation: Add 75 μL of methanol (containing the internal standard) and 5 μL of 1
   M ZnSO<sub>4</sub> to the plasma sample.[3][4] Vortex vigorously to precipitate proteins.
- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

#### 2.1.3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column, such as a Phenomenex Synergi HPLC Fusion-RP ( $100 \times 2$  mm,  $4 \mu$ m) or an Acquity UPLC HSS T3 column ( $2.1 \times 50$  mm,  $1.8 \mu$ m).[1][6]
- Mobile Phase: A gradient elution using a mixture of water with formic acid and acetonitrile with formic acid is typically employed.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for Remdesivir and Remdesivir-d4. For example:
  - Remdesivir: m/z 603.3 → m/z 200.0 and m/z 229.0[3][4]



Remdesivir-¹³C<sub>6</sub> (as an alternative internal standard): m/z 609.3 → m/z 206.0[3][4]

#### 2.1.4. Data Analysis

Construct a calibration curve by plotting the peak area ratio of Remdesivir to **Remdesivir-d4** against the concentration of Remdesivir standards. Use this curve to determine the concentration of Remdesivir in the unknown plasma samples.

### **In Vitro Antiviral Activity Assay**

This protocol outlines a general method to assess the antiviral activity of Remdesivir against a virus, such as SARS-CoV-2, in a cell culture model.[7][8][9][10][11]

#### 2.2.1. Materials and Reagents

- Vero E6 cells (or other susceptible cell line)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Virus stock (e.g., SARS-CoV-2)
- Remdesivir
- Cell viability assay reagent (e.g., MTT, MTS)
- Crystal violet solution

#### 2.2.2. Procedure

- Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.
- Drug Treatment: Prepare serial dilutions of Remdesivir in culture medium and add them to the cells.
- Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

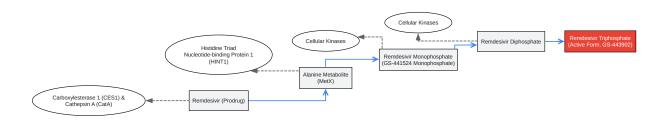


- Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 48-72 hours.
- Assessment of Antiviral Activity:
  - CPE Inhibition Assay: Observe the cells under a microscope for the inhibition of virusinduced CPE. The concentration of Remdesivir that inhibits CPE by 50% (EC₅₀) can be determined.
  - Plaque Reduction Assay: For viruses that form plaques, a plaque reduction assay can be performed. After infection and drug treatment, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells. Plaques are then stained with crystal violet and counted. The EC<sub>50</sub> is the concentration that reduces the number of plaques by 50%.[10]
  - Viral RNA Quantification: The amount of viral RNA in the culture supernatant can be quantified by quantitative reverse transcription PCR (qRT-PCR).[7][8] The EC₅₀ is the concentration that reduces viral RNA levels by 50%.
- Cytotoxicity Assay: In parallel, assess the cytotoxicity of Remdesivir on uninfected cells using
  a cell viability assay to determine the 50% cytotoxic concentration (CC<sub>50</sub>). The selectivity
  index (SI), calculated as CC<sub>50</sub>/EC<sub>50</sub>, is a measure of the drug's therapeutic window.

## Signaling Pathways and Experimental Workflows Metabolic Activation of Remdesivir

Remdesivir is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-443902. This multi-step process is initiated by the action of cellular esterases and phosphoramidases.[12][13][14][15][16]





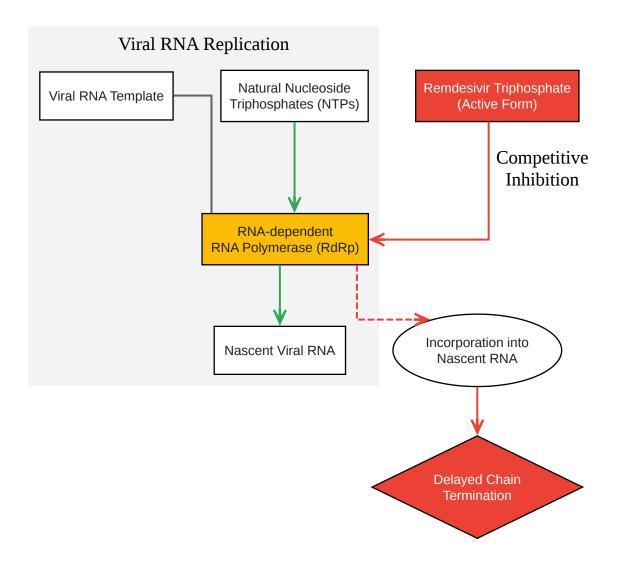
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Metabolic activation pathway of Remdesivir.

# Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The active triphosphate form of Remdesivir acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. It gets incorporated into the nascent viral RNA chain, leading to delayed chain termination.[14][17][18] [19][20]





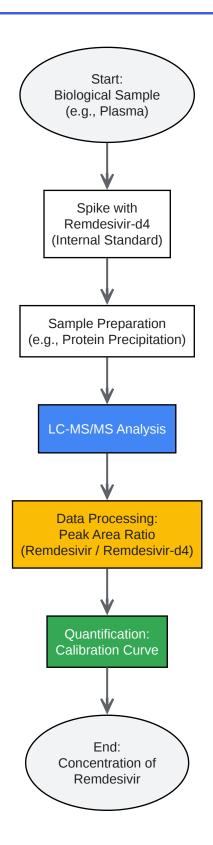
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Mechanism of action of Remdesivir.

## Experimental Workflow: Quantification using Remdesivir-d4

The following diagram illustrates a typical workflow for the quantification of Remdesivir in a biological sample using **Remdesivir-d4** as an internal standard.





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Workflow for Remdesivir quantification.



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